molecular formula C22H26O6 B1246477 Pseudolaric acid H

Pseudolaric acid H

Cat. No.: B1246477
M. Wt: 386.4 g/mol
InChI Key: DMDYDVXEMCPQPC-MPVZDDSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Natural Diterpenoids in Academic Research

Natural diterpenoids are a large and structurally diverse class of C20 secondary metabolites derived from plants, fungi, and marine organisms. sigmaaldrich.comsinophytochem.com In academic research, they are highly significant for several reasons. Their vast range of biological activities—including antimicrobial, anti-inflammatory, cytotoxic, and antiviral effects—makes them a rich source for drug discovery and the development of new therapeutic leads. sigmaaldrich.comangenechemical.com Compounds like the anticancer drug paclitaxel (B517696) (Taxol®) exemplify the profound impact of diterpenoids on medicine. psu.edu Furthermore, the complex, often stereochemically dense, and unique ring systems of diterpenoids present formidable challenges for total synthesis. frontiersin.orgresearchgate.net This complexity inspires innovation in synthetic organic chemistry, driving the development of new reactions and strategies to construct these intricate molecular architectures. nih.gov

Overview of the Pseudolaric Acid Family as Research Subjects

The pseudolaric acids are a family of novel diterpenoids first isolated from the root bark of the golden larch tree, Pseudolarix amabilis. cdutcm.edu.cnbiossusa.com This crude drug, known as Cortex pseudolaricis, has a history of use in traditional Chinese medicine for treating fungal skin infections. sigmaaldrich.comcas.org Scientific investigation led to the identification of the pseudolaric acids as the primary active constituents. sigmaaldrich.com To date, approximately 20 members of this family have been isolated and identified. cdutcm.edu.cnsigmaaldrich.com

The family is characterized by an unusual and complex tricyclic carbon skeleton. researchgate.net Pseudolaric acids, particularly the major congeners Pseudolaric acid A and Pseudolaric acid B, have been the subject of intensive research due to their broad spectrum of biological activities, including potent antifungal, antifertility, and cytotoxic properties. cdutcm.edu.cnnih.gov Their unique structures and significant bioactivities have also established them as prominent targets for total synthesis in the chemical research community. frontiersin.orgcdutcm.edu.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]trideca-2,4-dien-9-yl]-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C22H26O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-8,10-11,17H,9,12-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1

InChI Key

DMDYDVXEMCPQPC-MPVZDDSSSA-N

Isomeric SMILES

CC1=CC[C@@]2([C@H]3CC[C@]2(C=C1)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C

Canonical SMILES

CC1=CCC2(C3CCC2(C=C1)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C

Synonyms

pseudolaric acid H

Origin of Product

United States

Research into the Isolation and Characterization Methodology of Pseudolaric Acid H

Methodologies for Extraction and Purification from Natural Sources

The primary natural source for the isolation of Pseudolaric acid H is the root bark of the golden larch tree, Pseudolarix kaempferi (also referred to as Pseudolarix amabilis). acs.orgpsu.eduacgpubs.org The extraction and purification process is a multi-step procedure designed to isolate this specific compound from a complex mixture of other natural products.

A common initial step involves the extraction of the dried and ground root bark with a solvent such as 95% ethanol (B145695). acs.org Following the initial extraction, the resulting crude extract undergoes a series of purification steps. These often involve liquid-liquid extraction and various forms of chromatography. For instance, the ethanol extract can be dissolved in a sodium bicarbonate solution and then extracted with ethyl acetate (B1210297) to separate neutral compounds. acs.org

Further purification is typically achieved through column chromatography over silica (B1680970) gel. acs.orgmdpi.com This technique separates compounds based on their polarity. A gradient elution system, where the solvent composition is gradually changed, is often employed to effectively separate the various components of the extract. jfda-online.com In one documented procedure, a yellow residue obtained after initial extraction was subjected to column chromatography on silica gel, which ultimately yielded this compound. acs.org High-performance liquid chromatography (HPLC) is another powerful technique used for the final purification and to ensure the high purity of the isolated compound. jfda-online.comnih.govresearchgate.net

Advanced Analytical Techniques for Structural Elucidation of this compound

The determination of the complex chemical structure of this compound relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. psu.eduyoutube.com

Mass Spectrometry (MS) is a fundamental tool used to determine the molecular formula of a compound. High-resolution electron impact mass spectrometry (HREIMS) can provide a very precise mass measurement, which allows for the deduction of the elemental composition. acs.org For this compound, its molecular formula has been determined as C22H26O7. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR (Proton NMR) provides information about the different types of protons in the molecule and their chemical environments.

¹³C NMR (Carbon NMR) reveals the number and types of carbon atoms present.

2D NMR techniques , such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons, including those that are several bonds apart. For example, in the structural elucidation of this compound, the HMBC spectrum was instrumental in confirming the position of a double bond by showing correlations between specific protons and carbons. acs.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyls (C=O) and hydroxyls (O-H), by detecting their characteristic vibrational frequencies. psu.edu

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule, which can help to identify conjugated systems, such as the diene side chain present in pseudolaric acids. vulcanchem.com

Through the combined interpretation of data from these analytical techniques, the complete structure of this compound has been elucidated. acs.org

Research on Naturally Occurring this compound and its Derivatives

This compound belongs to a larger family of related diterpenoids known as pseudolaric acids, which have been isolated from Pseudolarix kaempferi. psu.edu Research has identified a number of naturally occurring derivatives, each with variations in their chemical structure.

This compound is itself considered a derivative of Pseudolaric acid A, featuring modifications such as an additional double bond and the absence of a hydroxyl group at a specific position when compared to other related compounds like Pseudolaric acid G. acs.org Other naturally occurring pseudolaric acids that have been isolated and characterized include Pseudolaric acid A, B, C1, F, and G, as well as various glycosidic and ester derivatives. acs.orgpsu.edu

The study of these naturally occurring derivatives is important for understanding the biosynthetic pathways in the plant and for exploring the structure-activity relationships of this class of compounds. The variations in functional groups and saturation patterns across the different derivatives can lead to differences in their biological properties. psu.edu

Investigation of the Biosynthetic Pathways of Pseudolaric Acids

Identification of Key Enzymes in Pseudolaric Acid Biosynthesis

The biosynthesis of specialized diterpenes is a modular process, typically involving two main classes of enzymes: diterpene synthases (diTPSs) that construct the foundational carbon skeleton, and cytochrome P450-dependent monooxygenases (P450s) that perform subsequent oxidative modifications. nih.govfrontiersin.org Research into the pseudolaric acid pathway has successfully identified the crucial first-step enzyme.

The committed step in the biosynthesis of pseudolaric acids is catalyzed by an unusual monofunctional class I diTPS named pseudolaratriene synthase (PxaTPS8) . pnas.orgpnas.org This enzyme was discovered through the mining of a root-specific transcriptome of Pseudolarix amabilis, the natural source of these compounds. pnas.org PxaTPS8 is responsible for converting the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP) , into a unique bicyclic diterpene intermediate with a 5-7 fused ring system. researchgate.netucdavis.eduresearchgate.net

While PxaTPS8 establishes the core scaffold, the vast structural diversity among the pseudolaric acids, such as the difference between Pseudolaric Acid A and Pseudolaric Acid H, is generated by the subsequent action of tailoring enzymes. psu.edu These later-stage modifications are primarily carried out by P450s, which introduce hydroxyl groups and perform other oxidative reactions, as well as various transferases and oxidoreductases that add further functional groups. nih.govmdpi.com Although the specific P450s responsible for the conversion of the pseudolaratriene intermediate into each specific pseudolaric acid, including the oxidation that forms this compound, have not yet been fully characterized, they are a major focus of ongoing research. nih.govucdavis.edu

Enzyme ClassSpecific Enzyme ExampleFunction in Pseudolaric Acid Biosynthesis
Diterpene Synthase (diTPS)Pseudolaratriene Synthase (PxaTPS8)Catalyzes the initial cyclization of Geranylgeranyl Diphosphate (GGPP) to form the core pseudolaratriene scaffold. pnas.orgucdavis.edu
Cytochrome P450sNot yet specifically identifiedBelieved to perform extensive oxidative modifications on the pseudolaratriene scaffold to produce the various pseudolaric acid derivatives. nih.govfrontiersin.org

Elucidation of Biosynthetic Intermediates and Reaction Mechanisms

The biosynthetic journey from a linear precursor to the complex tricyclic structure of pseudolaric acids involves several key intermediates and sophisticated reaction mechanisms.

The pathway initiates with Geranylgeranyl Diphosphate (GGPP) , the common C20 precursor for all diterpenoids, which is derived from the mevalonate (B85504) or deoxyxylulose phosphate (B84403) pathways. researchgate.netmdpi.com The enzyme PxaTPS8 catalyzes the conversion of GGPP into a previously unknown bicyclic diterpene intermediate named pseudolaratriene . pnas.orgucdavis.edu The identification of pseudolaratriene was confirmed through a combination of NMR spectroscopy and quantum chemical analysis. pnas.org Its co-occurrence with PxaTPS8 and final products like Pseudolaric Acid B in the tissues of P. amabilis strongly supports its role as a key intermediate. pnas.org

The reaction mechanism of PxaTPS8 involves a complex carbocation-driven cyclization and rearrangement cascade, initiated by the cleavage of the diphosphate ester from GGPP. pnas.org This leads to the formation of the characteristic 5-7 fused bicyclic core of pseudolaratriene. researchgate.net

Following the formation of the pseudolaratriene scaffold, it is proposed that a series of post-cyclization modifications occur, primarily driven by P450 enzymes. nih.govresearchgate.net These tailoring reactions are responsible for the functionalization of the diterpene skeleton, including hydroxylations, epoxidations, and the formation of the lactone ring and other moieties that characterize the different pseudolaric acids. psu.edumdpi.com For instance, this compound is understood to be a derivative of Pseudolaric Acid A, featuring an oxidized cycloheptene (B1346976) ring. psu.edu This specific structural modification is almost certainly the result of a targeted oxidation reaction catalyzed by a specific, yet-to-be-identified P450 enzyme.

Proposed Biosynthetic Sequence:

Geranylgeranyl Diphosphate (GGPP) : The linear C20 precursor. mdpi.com

Pseudolaratriene : A bicyclic intermediate formed by the cyclization of GGPP by PxaTPS8. pnas.org

Early Pseudolaric Acid Precursors (e.g., Pseudolaric Acid A) : Formed through extensive oxidation and rearrangement of pseudolaratriene by P450s and other enzymes. psu.edu

This compound : Formed by the specific enzymatic oxidation of a precursor like Pseudolaric Acid A. psu.edu

Genetic and Molecular Biology Approaches to Biosynthesis Research

The discovery of the genetic underpinnings of pseudolaric acid biosynthesis has been significantly advanced by modern molecular biology techniques, particularly in the absence of a fully sequenced genome for the non-model organism Pseudolarix amabilis. researchgate.net

A key strategy employed was transcriptome mining . pnas.org Researchers developed a root-specific transcriptome database for the golden larch, as the roots are the primary site of pseudolaric acid accumulation. pnas.org By screening this database for sequences with homology to known terpene synthase (TPS) genes from other plants, researchers identified 16 candidate TPS genes. pnas.org

These candidates were then subjected to functional characterization. This involved heterologous expression of the candidate genes, typically in microbial systems like E. coli or yeast, or in plants like Nicotiana benthamiana. researchgate.netucdavis.edu The recombinant enzymes produced were then tested in vitro with the substrate GGPP. pnas.org Through this method, PxaTPS8 was successfully identified and confirmed as the enzyme that produces the pseudolaratriene scaffold. pnas.org

Phylogenetic analysis of PxaTPS8 revealed that, despite having the typical three-domain structure of a diTPS, it clusters phylogenetically with two-domain mono- and sesquiterpene synthases, highlighting its unusual evolutionary origin. pnas.org Further investigation into the large number of candidate P450s identified in the transcriptome is expected to uncover the enzymes responsible for the later, diversifying steps of the pathway that lead to the full range of pseudolaric acids. nih.govucdavis.edu

TechniqueApplication in Pseudolaric Acid ResearchFindings
Transcriptome Mining Analysis of root-specific RNA from P. amabilis to find genes involved in biosynthesis. pnas.orgIdentification of 16 candidate terpene synthase (TPS) genes and over 400 candidate P450 genes. pnas.orgnih.gov
Heterologous Expression Production of candidate enzymes (e.g., PxaTPS8) in host organisms like E. coli for functional testing. pnas.orgConfirmed the function of PxaTPS8 in converting GGPP to pseudolaratriene. pnas.org
Phylogenetic Analysis Studying the evolutionary relationships of identified enzymes like PxaTPS8. pnas.orgRevealed the unusual evolutionary placement of PxaTPS8. pnas.org

Structure Activity Relationship Sar Studies of Pseudolaric Acid H and Its Analogs

Correlative Analysis of Pseudolaric Acid H Structural Motifs and Biological Activities

The biological activities of pseudolaric acids are intrinsically linked to their unique and complex chemical architecture. researchgate.net The core of this structure is a trans-fused perhydroazulene skeleton, which features a distinctive bridged lactone at the junction of the rings. researchgate.netresearchgate.net This fundamental framework is a critical determinant of the molecule's biological action.

Studies comparing various natural pseudolaric acids and their synthetic derivatives have revealed that the presence and nature of substituents on this core structure significantly modulate their biological effects. For instance, the conjugated diene carboxylic acid side chain is a recurring motif and has been identified as a key contributor to the observed biological activities. nih.gov Modifications to this side chain have been a major focus of SAR studies. nih.gov

Furthermore, the oxidation state and pattern of unsaturation within the cycloheptene (B1346976) ring of the perhydroazulene system also play a crucial role. psu.edu Derivatives with alterations in this ring, such as pseudolaric acid G, this compound, and pseudolaric acid A2, exhibit different biological profiles, highlighting the sensitivity of the molecule's activity to subtle structural changes. psu.edu The stereochemistry at various chiral centers, particularly at C11 which connects the side chain, also influences the biological response. psu.edu

Table 1: Correlation of this compound Structural Motifs with Biological Activities
Structural MotifAssociated Biological ActivitiesReference
Trans-fused perhydroazulene core with a bridged lactoneFundamental for general biological activity. researchgate.netresearchgate.net
Conjugated diene side chainContributes significantly to biological activities. nih.govfrontiersin.org
Oxidation and unsaturation pattern of the cycloheptene ringModulates the specificity and potency of biological effects. psu.edu
Stereochemistry at C11Influences the overall biological response. psu.edu

Impact of Functional Group Modifications on Research-Relevant Biological Responses

Systematic modifications of the functional groups on the pseudolaric acid scaffold have provided deeper insights into their SAR. A significant body of research has focused on altering the carboxylic acid moiety of the side chain, leading to the synthesis of various amide and ester derivatives. nih.gov These modifications have, in some cases, resulted in compounds with altered or enhanced biological activities.

The acetoxy group at the C4 position has also been identified as a crucial functional group. researchgate.net Deacetylation at this position often leads to a significant reduction or complete loss of certain biological activities, such as antitumor effects, underscoring its importance for the molecule's mechanism of action. researchgate.net Conversely, selective deacetylation can be achieved using specific reagents, yielding derivatives with different activity profiles. psu.edu

Hydrolysis of the methyl ester at C19 in molecules like pseudolaric acid B can also impact biological activity. psu.edu The reactivity of the cycloheptene ring, being more electron-rich than the conjugated diene in the side chain, allows for chemoselective electrophilic reactions, providing a route to a diverse range of analogs with modified biological responses. psu.edu

Table 2: Impact of Functional Group Modifications on Biological Responses of Pseudolaric Acid Analogs
ModificationImpact on Biological ResponseReference
Modification of the carboxylic acid side chain (e.g., amidation, esterification)Can alter or enhance biological activities. nih.gov
Deacetylation at C4Often leads to a significant loss of antitumor activity. researchgate.net
Selective deacetylation at C4Can produce derivatives with different activity profiles. psu.edu
Hydrolysis of the methyl ester at C19Can influence the overall biological activity. psu.edu
Electrophilic addition to the cycloheptene ringProvides a pathway to analogs with diverse biological responses. psu.edu

Design Principles for Novel this compound Analogues based on SAR Data

The accumulated SAR data provides a rational basis for the design of novel this compound analogues with potentially superior therapeutic properties. nih.gov A key principle is the preservation of the essential trans-fused perhydroazulene core and the bridged lactone, as these are fundamental to activity. researchgate.netresearchgate.net

Efforts to enhance anticancer activity can be guided by creating new derivatives based on active pharmacophore models. bioline.org.br This involves strategic modifications to overcome limitations such as drug resistance and to improve solubility and metabolic stability. bioline.org.br For instance, the synthesis of derivatives with modified side chains or altered substitution patterns on the core structure can lead to compounds with enhanced potency and selectivity.

Another design strategy involves the combination of the pseudolaric acid scaffold with other functional groups or molecules to introduce new biological properties or mechanisms of action. bioline.org.br This approach could lead to the development of dual-action inhibitors or compounds with improved targeting capabilities. The ultimate goal of these design efforts is to generate novel analogues that can be advanced into preclinical and clinical development as new therapeutic agents. nih.gov

Synthetic Strategies and Chemical Derivatization for Pseudolaric Acid H Research

Total Synthesis Approaches to the Pseudolaric Acid Core

The central challenge in synthesizing pseudolaric acids lies in the construction of their unique tricyclic core. This core features a trans-fused [5-7] polyhydroazulene ring system and a sterically congested quaternary stereocenter at the ring junction. thieme-connect.comnih.gov Several research groups have developed innovative strategies to assemble this complex scaffold, culminating in the successful total syntheses of Pseudolaric acid A and B. thieme-connect.comnih.govthieme.de

Methodologies for Polyhydroazulene Core Construction

The assembly of the fused bicyclic [5-7] system is a critical step in the synthesis of pseudolaric acids. Various cycloaddition strategies have been employed to create this seven-membered ring fused to a five-membered ring.

A prominent and successful approach involves a metal-catalyzed intramolecular [5+2] cycloaddition. The Trost group, in their synthesis of (-)-Pseudolaric Acid B, utilized a rhodium- or ruthenium-catalyzed reaction between a vinylcyclopropane (B126155) and an alkyne to construct the polyhydroazulene core. nih.govorganic-chemistry.orgacs.org While the ruthenium catalyst [CpRu(CH₃CN)₃]⁺PF₆⁻ was initially explored, it resulted in modest yields due to a competing C-H insertion side reaction. organic-chemistry.org A change to a rhodium catalyst proved more efficient, minimizing the undesired pathway and providing the desired bicyclic system in good yield. nih.govorganic-chemistry.org

Another key strategy, developed by the Chiu group for the synthesis of Pseudolaric acid A, is a tandem metal carbene cyclization-cycloaddition cascade. This method efficiently assembles the fused ring system, though it was noted to have moderate diastereoselectivity. nih.govacs.org

More recently, a formal synthesis of Pseudolaric acid B reported by Mori employed a Ring-Closing Metathesis (RCM) reaction using the Grubbs second-generation catalyst to form the seven-membered ring, showcasing another powerful tool for constructing the azulene (B44059) core. thieme-connect.comthieme-connect.com

Method Key Reaction Precursors Catalyst/Reagent Target Core Reference(s)
Trost Approach[5+2] CycloadditionAlkyne and VinylcyclopropaneRh or Ru catalystPseudolaric Acid B nih.gov, organic-chemistry.org, acs.org
Chiu ApproachCarbene Cyclization-CycloadditionDiazo compoundRhodium catalystPseudolaric Acid A nih.gov, acs.org
Mori ApproachRing-Closing Metathesis (RCM)DieneGrubbs 2nd Gen. CatalystPseudolaric Acid B thieme-connect.com, thieme-connect.com

Strategies for Quaternary Stereocenter Elaboration

Establishing the C10 quaternary stereocenter, which is contiguous to another stereocenter at the trans-fused ring junction, presents a significant synthetic hurdle.

In Trost's synthesis of Pseudolaric Acid B, this center was constructed via an intramolecular alkoxycarbonyl radical cyclization. nih.govnih.gov The radical precursor was generated from a secondary alcohol, and the cyclization required careful optimization of the radical initiator to achieve the desired product, which also set the trans ring fusion. nih.gov An earlier, unsuccessful strategy in the same research program involved an attempted epoxide opening with a cyanide reagent, which instead led to an unexpected pinacol-like rearrangement. nih.govacs.org

A different approach was reported in a formal synthesis of Pseudolaric acid B, where the vicinal quaternary stereocenters were constructed via a Claisen rearrangement followed by a stereoselective iodoetherification. thieme-connect.comthieme.de This sequence effectively installed the necessary stereochemistry at the challenging ring junction.

Formal and Semi-Synthesis of Pseudolaric Acid H and Related Compounds

Formal synthesis, where a known intermediate in a previously reported total synthesis is prepared, provides an efficient pathway to the final natural product and enables the production of analogues. A 17-step formal synthesis of Pseudolaric acid B, targeting an intermediate from the Trost total synthesis, has been accomplished. thieme-connect.comthieme.de This route leverages a Claisen rearrangement, iodoetherification, and ring-closing metathesis as key steps. thieme-connect.com

Semi-synthesis, starting from the natural product itself, is also a valuable tool. Studies by Avery and colleagues involved the degradation of natural Pseudolaric acid B to a key aldehyde intermediate, which was then used to reassemble the natural product. researchgate.net This relay synthesis approach confirms synthetic pathways and provides a platform for creating derivatives for mechanistic studies. researchgate.net Given that this compound is a naturally occurring oxidized derivative of Pseudolaric acid A, a semi-synthetic approach starting from the more abundant Pseudolaric acid A would be a logical strategy for its preparation. psu.edu

Development of this compound Derivatives for Mechanistic Probes

While specific mechanistic probes derived from this compound are not yet described, the derivatization of related pseudolaric acids, particularly PAB, offers insight into potential strategies. The carboxylic acid moiety of PAB has been a primary focus for modification to create probes and modulate activity. mdpi.com Amide and pyranoside derivatives have been synthesized to investigate structure-activity relationships and to develop compounds with altered biological profiles, such as reprogramming tumor-associated macrophages. mdpi.com Hydrogenated and indole (B1671886) derivatives of PAB have also been created, showing improved anticancer and immunosuppressive properties. frontiersin.org These modifications provide new avenues for drug discovery and could be applied to this compound to probe its biological targets and mechanisms of action. frontiersin.org

Chemical Transformations for Structure Elucidation and Activity Modulation Research

A variety of chemical transformations have been performed on natural Pseudolaric acids A and B to confirm their structures and to explore structure-activity relationships (SAR). psu.edu The reactivity of these molecules is complex due to their dense functionality. psu.edu

Molecular and Cellular Mechanisms of Action of Pseudolaric Acid H in Preclinical Models

Research on Antiproliferative and Apoptotic Mechanisms

Pseudolaric acid H has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis through a variety of signaling pathways.

Cell Cycle Regulation and Mitotic Arrest Induction (e.g., G2/M phase)

A primary mechanism by which this compound inhibits cell proliferation is by inducing cell cycle arrest, predominantly at the G2/M phase. nih.govnih.gov This disruption of the cell cycle prevents cancer cells from proceeding through mitosis and dividing.

Studies have shown that treatment with pseudolaric acids leads to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.comresearchgate.net This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, in human melanoma SK-28 cells, Pseudolaric acid B was found to inhibit the expression of Cdc2 and increase the phosphorylation of Cdc2 at Thr14 and Tyr15, which are inhibitory sites. nih.gov It also modulated the expression of other G2/M checkpoint proteins, including Cyclin B1, Cdc25C, and Wee1. nih.gov Furthermore, the activation of the ATM signaling pathway has been implicated in mediating the G2/M arrest induced by pseudolaric acids. nih.govnih.gov

Cell LineEffect of Pseudolaric AcidKey Molecular Changes
Human Melanoma SK-28G2/M phase arrestInhibition of Cdc2 expression, increased phosphorylation of Cdc2 (Thr14, Tyr15), modulation of Cyclin B1, Cdc25C, and Wee1, activation of ATM-Chk2 pathway. nih.gov
Human Cervical Carcinoma HeLaG2/M arrestActivation of ATM-p53 signaling pathway. nih.gov
Human Bladder Cancer T24G2/M arrestDown-regulation of cyclin A and cyclin B1, up-regulation of p21. mdpi.com

Apoptosis Pathway Activation: Caspase-Dependent and Independent Routes

This compound is a potent inducer of apoptosis, the process of programmed cell death. This is a critical mechanism for its anti-cancer activity. The apoptotic process initiated by this compound can proceed through both caspase-dependent and caspase-independent pathways.

The caspase-dependent pathway is a major route for apoptosis induction by pseudolaric acids. nih.govnih.gov This involves the activation of a cascade of cysteine proteases known as caspases. rndsystems.com Studies have demonstrated that treatment with pseudolaric acids leads to the cleavage and activation of key caspases, including caspase-3, caspase-8, and caspase-9. nih.govnih.govnih.gov The activation of caspase-8 suggests the involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. nih.govrndsystems.com The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, has also been observed following treatment. nih.govnih.gov

In some cell types, a caspase-independent pathway of apoptosis has also been reported. nih.govplos.org This pathway involves the release of pro-apoptotic factors from the mitochondria, such as apoptosis-inducing factor (AIF) and endonuclease G (Endo G). plos.org For instance, in U87 glioblastoma cells, Pseudolaric acid B was found to induce the nuclear translocation of AIF, suggesting its role in caspase-independent cell death. nih.gov

Role of Reactive Oxygen Species (ROS) in Cellular Responses

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules in various cellular processes, including apoptosis. nih.govsemanticscholar.orgnih.govmdpi.com An increase in intracellular ROS levels can lead to oxidative stress and trigger cell death.

Research has indicated that pseudolaric acids can induce the accumulation of ROS in cancer cells. nih.gov This increase in ROS is believed to be a contributing factor to the induction of apoptosis. nih.gov The generation of ROS can lead to the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

Modulation of Anti-Apoptotic and Pro-Apoptotic Protein Expression (e.g., Bcl-2/Bax)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, consisting of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. embopress.orgwikipedia.org The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis.

This compound has been shown to modulate the expression of Bcl-2 family proteins to favor apoptosis. nih.govdovepress.com Studies have demonstrated a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax following treatment with pseudolaric acids. nih.govdovepress.com This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. wikipedia.org

Cell LineEffect on Bcl-2 Family Proteins
Triple-Negative Breast Cancer MDA-MB-231Downregulation of Bcl-2 and Bcl-xL, upregulation of Bax. nih.gov
Human Neuronal SH-SY5Y (treated with gadolinium oxide nanoparticles)Downregulation of Bcl-2 mRNA and protein, upregulation of Bax mRNA and protein. dovepress.com

Research on Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. oup.com this compound has demonstrated potent anti-angiogenic properties, thereby inhibiting the blood supply to tumors. aacrjournals.orgnih.govnih.gov

Inhibition of Endothelial Cell Functions (Proliferation, Migration, Tube Formation)

The anti-angiogenic effects of this compound are mediated through the direct inhibition of endothelial cells, which form the lining of blood vessels. aacrjournals.orgnih.govnih.gov

Inhibition of Proliferation: this compound has been shown to significantly inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). oup.comnih.gov

Inhibition of Migration: Endothelial cell migration is a critical step in the formation of new blood vessels. oup.com Pseudolaric acids have been found to block the migration of HUVECs in a dose-dependent manner. oup.comaacrjournals.org

Inhibition of Tube Formation: The ability of endothelial cells to form three-dimensional tube-like structures is essential for the creation of new blood vessels. researchgate.netnih.gov Pseudolaric acids have been shown to potently inhibit vascular endothelial growth factor (VEGF)-induced tube formation of HUVECs. nih.gov

The inhibition of these key endothelial cell functions collectively contributes to the anti-angiogenic activity of this compound, making it a promising candidate for anti-cancer therapies that target the tumor microenvironment. waocp.orgmdpi.com

Regulation of Hypoxia-Inducible Factor (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Pathways

Pseudolaric Acid B (PAB) demonstrates significant anti-angiogenic properties by targeting key pathways that regulate blood vessel formation, particularly the HIF-1α and VEGF signaling cascades. aacrjournals.orgnih.gov Angiogenesis is a critical process for tumor growth, and its inhibition is a key strategy in cancer therapy. oup.com Under hypoxic (low oxygen) conditions, often found in tumors, the transcription factor HIF-1α becomes stabilized. aacrjournals.org It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous target genes, including VEGF, a potent stimulator of angiogenesis. aacrjournals.org

Research in preclinical models, such as human breast tumor cells (MDA-MB-468), has shown that PAB can abrogate hypoxia-induced VEGF secretion. nih.gov The mechanism does not involve altering the transcription of HIF-1α mRNA. Instead, PAB significantly reduces the protein levels of HIF-1α in hypoxic cells in a concentration-dependent manner. aacrjournals.org Further investigation revealed that PAB promotes the proteasome-mediated degradation of the HIF-1α protein. aacrjournals.orgnih.gov This effect was confirmed when a proteasome inhibitor, MG-132, completely reversed the PAB-induced reduction of HIF-1α protein. aacrjournals.orgnih.gov

By down-regulating HIF-1α, PAB effectively reduces the transcription of VEGF mRNA, leading to decreased secretion of VEGF protein from tumor cells. aacrjournals.org This disrupts the paracrine stimulation of endothelial cells. aacrjournals.org In addition to this indirect effect, PAB also directly inhibits the angiogenesis potential of human umbilical vein endothelial cells (HUVECs). nih.gov It has been shown to suppress VEGF-stimulated proliferation, migration, and tube formation of HUVECs. nih.govnih.gov This dual action—directly inhibiting endothelial cells and cutting off the VEGF supply from tumor cells—underlines its potent anti-angiogenic activity. aacrjournals.orgnih.gov

MechanismEffect of Pseudolaric Acid B (PAB)OutcomeCell/Model System
HIF-1α Protein LevelDecreases HIF-1α protein under hypoxic conditions by promoting proteasome-mediated degradation. aacrjournals.orgnih.govReduced transcriptional activation of target genes.MDA-MB-468 human breast tumor cells. aacrjournals.org
VEGF SecretionAbrogates hypoxia-induced VEGF secretion from tumor cells. nih.govReduced stimulation of endothelial cells.MDA-MB-468 human breast tumor cells. nih.gov
Endothelial Cell ProliferationInhibits VEGF-stimulated proliferation. nih.govAnti-angiogenic effect.Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov
Endothelial Cell Migration & Tube FormationInhibits migration and tube formation. nih.govnih.govInhibition of new blood vessel formation.Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.gov

Research on Immunomodulatory and Anti-Inflammatory Mechanisms

PAB exhibits significant immunomodulatory and anti-inflammatory effects by intervening in the function of key immune cells and signaling pathways that drive inflammation.

PAB has been shown to be a potent suppressor of T lymphocyte function. In in vitro studies using human T lymphocytes, PAB dose-dependently inhibited T cell proliferation induced by various stimuli. nih.gov This inhibition is linked to its ability to interfere with critical early events in T cell activation. Specifically, PAB was found to suppress the production of Interleukin-2 (IL-2), a crucial cytokine for T cell proliferation and survival. nih.gov It also down-regulated the expression of the IL-2 receptor alpha subunit, CD25, on the surface of T cells, further hampering their ability to respond to IL-2 signals. nih.gov The underlying mechanisms for this immunosuppressive activity involve the inhibition of key signaling pathways, which will be detailed further in section 6.3.4.

Beyond general T cell suppression, PAB can modulate the differentiation and balance of T helper (Th) cell subpopulations. In a murine model of Echinococcus multilocularis infection, which involves complex immune responses, PAB treatment altered the T cell landscape. researchgate.net The study observed that PAB administration led to an increase in the proportions of Th1 and Th17 cell subpopulations in the host tissue surrounding the parasitic cysts. researchgate.net Concurrently, the proportions of Th2 and regulatory T cell (Treg) subpopulations were decreased. researchgate.net This shift from a Th2/Treg-dominant response to a Th1/Th17-dominant one suggests that PAB can redirect the immune response, which can have significant implications for diseases characterized by T cell imbalances.

T Cell SubpopulationEffect of PAB TreatmentContext
Th1Increased proportion. researchgate.netMurine model of parasitic infection. researchgate.net
Th2Decreased proportion. researchgate.netMurine model of parasitic infection. researchgate.net
Th17Increased proportion. researchgate.netMurine model of parasitic infection. researchgate.net
TregsDecreased proportion. researchgate.netMurine model of parasitic infection. researchgate.net

Macrophages are highly plastic cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. mdpi.comfrontiersin.org An imbalance in this polarization is a hallmark of many inflammatory diseases. frontiersin.org Research has shown that PAB can modulate this process. In a study on osteoarthritis, PAB treatment was found to decrease M1 macrophage polarization in synovial macrophages. nih.gov By suppressing the M1 phenotype, PAB reduces the production of pro-inflammatory mediators, thereby attenuating inflammation and associated tissue damage. nih.gov This suggests that PAB can help resolve inflammation by shifting the macrophage balance away from the pro-inflammatory M1 state.

The anti-inflammatory effects of PAB are underpinned by its ability to inhibit the production of pro-inflammatory cytokines and interfere with the signaling pathways that regulate their expression. PAB has been shown to reduce the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov

A central mechanism for this effect is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. youtube.com Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. nih.govyoutube.com Studies have demonstrated that PAB significantly inhibits the nuclear translocation of the NF-κB p65 subunit and prevents the phosphorylation and degradation of IκBα. nih.gov

In addition to the NF-κB pathway, PAB also suppresses the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling cascade involved in inflammation and T cell activation. nih.govnih.gov By targeting both the NF-κB and p38 MAPK pathways, PAB effectively shuts down major hubs of inflammatory signaling, leading to the observed reduction in cytokine production and T cell activation. nih.govnih.gov

TargetEffect of PABDownstream Consequence
NF-κB PathwayInhibits IκBα phosphorylation/degradation and p65 nuclear translocation. nih.govDecreased transcription of pro-inflammatory genes. nih.govnih.gov
p38 MAPK PathwaySuppresses phosphorylation (activation). nih.govReduced inflammatory response. nih.gov
Pro-inflammatory Cytokines (TNF-α, IL-6)Reduces production. nih.govAmelioration of inflammation. nih.gov

Research on Antimicrobial and Antiparasitic Mechanisms

Pseudolaric acids have a long history in traditional medicine for treating skin infections, and modern research has begun to elucidate their mechanisms of action against various pathogens. nih.govasm.org

The antifungal activity of pseudolaric acids is well-documented, particularly against Candida species, which are common causes of fungal infections. asm.orgnih.gov Pseudolaric Acid A (PAA) has shown efficacy against Candida albicans biofilms, which are notoriously resistant to conventional antifungal drugs like fluconazole. asm.org PAA, especially in combination with fluconazole, inhibits the initial adhesion of Candida cells, a critical first step in biofilm formation. asm.org The combination therapy also suppresses the yeast-to-hypha transition, a key virulence factor, and downregulates the expression of genes involved in adhesion and hyphal formation. asm.orgasm.org Similarly, Pseudolaric Acid B (PAB) exhibits potent activity against both fluconazole-susceptible and fluconazole-resistant strains of Candida tropicalis. nih.gov

In the realm of antiparasitic research, PAB has demonstrated significant effects against the larval stage of Echinococcus multilocularis, the parasite responsible for alveolar echinococcosis. researchgate.netnih.gov In vitro studies have shown that PAB damages the parasite's structure, including the microvilli of the protoscolex, and suppresses the proliferation of its germinal cells. researchgate.net It also shows potent activity against the flatworm Dactylogyrus. nih.gov Furthermore, some studies have explored the potential of related chemical structures against other protozoan parasites like Leishmania. nih.govnih.gov The anti-parasitic effects of PAB on E. multilocularis appear to be associated with the downregulation of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway within the parasite. nih.gov

PathogenPseudolaric AcidObserved Mechanism/Effect
Candida albicansPAAInhibits biofilm formation, cell adhesion, and yeast-to-hypha transition. asm.org Synergistic effect with fluconazole. asm.org
Candida tropicalisPABInhibitory activity against both fluconazole-resistant and susceptible strains. nih.gov
Echinococcus multilocularisPABDamages parasite structure, inhibits germinal cell proliferation, downregulates TGF-β1 signaling. researchgate.netnih.gov
Dactylogyrus (flatworm)PABStrong anti-parasitic effect. nih.gov

Inability to Generate Article on this compound Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it is not possible to generate the requested article on the "." The search revealed a significant lack of specific research data for this compound pertaining to the detailed mechanisms outlined in the user's instructions.

The majority of published research focuses extensively on other analogs, primarily Pseudolaric acid A and Pseudolaric acid B. These studies have detailed the effects of those compounds on fungal growth, parasitic cytotoxicity, microtubule dynamics, Hsp90 interaction, and various signal transduction pathways.

However, specific investigations into the bioactivity of this compound are exceptionally scarce. The searches did not yield any specific data on its role in:

Disruption of Fungal Growth and Biofilm Formation: No studies were found that specifically examine the effects of this compound on fungal pathogens or their ability to form biofilms.

Cytotoxicity Against Parasitic Stages: There is no available research detailing the cytotoxic effects of this compound on parasites or its impact on their structural integrity.

Identification of Microbial Molecular Targets (e.g., Rho1): The molecular targets of this compound in microbial cells, including the specifically requested Rho1, have not been identified in the literature.

Microtubule Dynamics and Tubulin Polymerization Inhibition: While this is a known mechanism for other pseudolaric acids, there is no evidence to confirm this action for this compound.

Interaction with Heat Shock Protein 90 (Hsp90): The interaction between this compound and Hsp90 has not been a subject of published research.

Modulation of Signal Transduction Pathways: No studies were found that investigate the influence of this compound on pathways such as NF-κB, p38 MAPK, Akt, STAT3, COX-2, or Hedgehog.

One study noted a negative correlation between the presence of this compound and the bacterium Streptococcus in a broader environmental analysis, but this does not fall within the scope of the requested article on antifungal and antiparasitic mechanisms.

Due to the strict requirement to focus solely on this compound and to adhere to the provided scientific outline, the generation of a thorough and accurate article is unachievable. Extrapolating findings from other pseudolaric acids to this compound would be scientifically unfounded and would violate the core instructions of the request.

Therefore, until specific research on the molecular and cellular mechanisms of this compound is conducted and published, it is not possible to fulfill this request.

Research on Molecular Target Identification and Pathway Perturbation

Targeting of Specific Transmembrane Proteins (e.g., CD147)

No information available for this compound.

Induction of Autophagy and Cellular Senescence Processes

No information available for this compound.

Circumvention of Multidrug Resistance Mechanisms

No information available for this compound.

Preclinical Pharmacological and Biological Research of Pseudolaric Acid H

In Vitro Studies on Cellular Models

In vitro studies provide foundational knowledge about a compound's interaction with cells in a controlled environment. For Pseudolaric acid H, such data is scarce.

There is no specific information available in the reviewed scientific literature regarding growth inhibition and viability assays of this compound across any diverse cell lines. While related compounds like Pseudolaric acid B have been extensively shown to possess cytotoxic activities against various cancer cell lines, similar dedicated studies for this compound have not been reported. researchgate.netthieme-connect.com

Cell LineAssay TypeFindings (e.g., IC₅₀)
Data Not AvailableData Not AvailableData Not Available

Data on the growth inhibition and viability effects of this compound is not available in the reviewed literature.

The scientific literature lacks reports on studies investigating the effects of this compound on immune cell cultures or macrophage models. The immunomodulatory and anti-inflammatory properties reported for other compounds in the pseudolaric acid family, particularly Pseudolaric acid B, have not been documented for this compound. frontiersin.orgmdpi.com

Cell ModelTreatment/StimulusKey Outcomes Measured
Data Not AvailableData Not AvailableData Not Available

Specific studies on the effects of this compound in immune cell models are not present in the reviewed literature.

While the crude extract of Cortex pseudolaricis and its major constituent, Pseudolaric acid B, are known for their antifungal properties, there are no specific studies in the available literature that evaluate the antimicrobial or antiparasitic activity of purified this compound. researchgate.netfrontiersin.org

OrganismStage/Culture TypeFindings (e.g., MIC)
Data Not AvailableData Not AvailableData Not Available

Data regarding the antimicrobial and antiparasitic activity of this compound is not available in the reviewed literature.

In Vivo Studies Using Animal Models

In vivo studies are critical for understanding a compound's efficacy and biological effects within a living organism. Such research on this compound has not been published.

There are no reports in the scientific literature of this compound being evaluated for its anticancer efficacy in murine xenograft models. In contrast, other pseudolaric acids have been tested in such models, showing potential for tumor growth delay. researchgate.net

Xenograft Model (Cell Line)Animal ModelKey Efficacy Findings
Data Not AvailableData Not AvailableData Not Available

No studies on the efficacy of this compound in murine xenograft models were found in the reviewed literature.

The potential therapeutic effects of this compound have not been assessed in animal models of immune disorders. Research into the immunomodulatory effects of the pseudolaric acid family in vivo has primarily focused on other analogues. frontiersin.org

Immune Disorder ModelAnimal StrainKey Pathological/Immunological Findings
Data Not AvailableData Not AvailableData Not Available

The reviewed scientific literature contains no assessments of this compound in animal models of immune disorders.

Research in Infectious Disease Animal Models (e.g., Parasitic, Fungal)

There is no available information from preclinical animal models to report on the efficacy or biological effects of this compound against parasitic or fungal infections. Searches for studies involving models of parasitic diseases or fungal infections, such as those using Trichophyton rubrum in guinea pigs, did not yield any results pertaining to this compound.

Investigation of Effects on Organ-Specific Injury Models (e.g., Liver)

Similarly, a thorough search of scientific databases and research articles revealed no studies on the effects of this compound in animal models of organ-specific injury, including liver injury models. Consequently, there are no research findings or data tables to present on this topic.

Computational and Theoretical Investigations of Pseudolaric Acid H

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as Pseudolaric Acid H, might interact with a protein target at the atomic level.

While specific molecular docking studies exclusively on this compound are not extensively detailed in the provided results, the broader family of pseudolaric acids has been the subject of such investigations. For instance, computational studies and virtual docking analyses have been employed to understand the interactions between pseudolaric acid derivatives and tubulin, a key protein involved in cell division and a target for many anticancer drugs. psu.edu These studies help in optimizing the design of novel and more potent derivatives.

In a related context, molecular docking of a derivative of Pseudolaric Acid B with the Hsp90 N-terminal domain revealed a docking score of -5.741 kcal/mol. mdpi.comresearchgate.net The analysis showed the formation of several hydrogen bonds with amino acid residues such as Asp40, Asp42, Lys44, Asn92, and Thr171, suggesting that Hsp90 could be a potential target. mdpi.comresearchgate.net Similarly, docking studies of Pseudolaric Acid B with key target proteins in alcoholic liver injury, such as GAPDH, PPARG, and STAT3, have shown strong binding affinities, indicating its potential therapeutic role. mdpi.com Although these studies focus on a closely related compound, they provide a framework for how this compound might interact with similar protein targets. The binding energies from these studies suggest a strong and stable interaction between the ligand and the protein. mdpi.com

Compound Protein Target Docking Score (kcal/mol) Interacting Residues
Pseudolaric Acid B DerivativeHsp90 N-terminal domain-5.741Asp40, Asp42, Lys44, Asn92, Thr171 mdpi.comresearchgate.net
Pseudolaric Acid BGAPDHNot specifiedARG-13, ILE-14, SER-98, SER-151, THR-153, THR-182, ASN-316 mdpi.com
Pseudolaric Acid BPPARGNot specifiedNot specified mdpi.com
Pseudolaric Acid BSTAT3Not specifiedNot specified mdpi.com

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and other molecular properties of compounds. arxiv.orgyoutube.com DFT calculations can provide insights into the geometry, energy levels, and chemical reactivity descriptors of molecules like this compound. nih.gov

For the pseudolaric acid family, DFT calculations have been used to explore the biosynthesis of Pseudolaric Acid B. These calculations helped to demonstrate the energetic viability of a carbocation cyclization/rearrangement mechanism involved in the formation of its precursors. researchgate.net Furthermore, DFT has been employed to confirm the identity of different conformers of these precursors observed through NMR experiments by calculating their structures, energies, and chemical shifts. researchgate.net

While direct DFT studies on this compound are not detailed in the search results, the application of these methods to its close analog, Pseudolaric Acid B, underscores their utility. researchgate.net Such calculations are crucial for understanding the fundamental chemical properties that govern the biological activity of these complex natural products. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgijnrd.org These models are used to predict the activity of new compounds and to understand which structural features are important for their effects. wikipedia.org

While a specific QSAR model for this compound was not found, the principles of QSAR have been applied to the broader class of pseudolaric acids and other natural products. psu.edunih.gov For example, structure-activity relationship (SAR) studies on a large number of derivatives of pseudolaric acids have been conducted to delineate their reactivity. psu.edu These studies, which involve chemical modifications of the natural products, provide the foundational data necessary for developing robust QSAR models. psu.edu

A QSAR study on magnolol (B1675913) derivatives, another class of natural products, successfully developed a model with good predictive power (R² = 0.9035), demonstrating the feasibility of this approach for complex natural molecules. researchgate.net Similarly, QSAR models have been developed for xanthone (B1684191) derivatives as anti-tuberculosis agents, yielding a statistically significant model that could guide the design of new compounds. nih.gov These examples highlight the potential for developing a QSAR model for this compound and its analogs to guide the synthesis of more potent and selective compounds.

Molecular Dynamics Simulations to Elucidate Binding and Conformational Aspects

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. acs.orgnih.govnih.gov This method complements molecular docking by offering a dynamic view of the binding process.

MD simulations have been used to validate the stability of the binding of Pseudolaric Acid B to its target proteins. mdpi.com For instance, 100-ns MD simulations of Pseudolaric Acid B complexed with GAPDH, PPARG, and EGFR showed that the complexes remained stable, confirming the reliability of the docking predictions. mdpi.com The root-mean-square deviation (RMSD) and radius of gyration (Rg) plots from these simulations indicated that the protein structures maintained their stability after binding with the ligand. mdpi.com

These simulations are crucial for understanding the dynamic nature of the interaction between pseudolaric acids and their biological targets. acs.orgnih.gov They can reveal important conformational changes in both the ligand and the protein that are essential for biological activity. nih.gov

Computational Predictions of Preclinical Pharmacokinetic Properties (e.g., ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early drug discovery to reduce the likelihood of late-stage failures. nih.gov In silico tools and models are widely used to predict these properties for new chemical entities. nih.gov

While specific ADMET predictions for this compound are not available in the provided search results, computational tools are routinely used to assess the drug-likeness and pharmacokinetic profiles of natural products. science.gov These predictions can include properties such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govfrontiersin.org For example, the ADMET properties of various natural products have been assessed to identify those with desirable drug-like characteristics. science.gov Such computational screening helps in prioritizing compounds for further experimental evaluation. nih.gov

Metabolism and Pharmacokinetic Research of Pseudolaric Acid H in Preclinical Systems

In Vitro Metabolic Fate Studies in Non-Human Biological Matrices

Currently, there is no available research detailing the in vitro metabolic fate of Pseudolaric acid H in non-human biological matrices. Studies utilizing liver microsomes, hepatocytes, or plasma from common preclinical animal models such as rats, mice, or dogs have not been published. Consequently, information on its metabolic stability, the primary sites of metabolism, and the potential for species-specific metabolic pathways is unknown.

In Vivo Pharmacokinetic Profiling in Animal Models

Detailed in vivo pharmacokinetic profiles of this compound in animal models are not present in the current body of scientific literature. Key pharmacokinetic parameters, which would be essential for understanding the compound's behavior in a living organism, have not been established. There is no available data on its rate of absorption, bioavailability, volume of distribution, or clearance rates in preclinical species.

Research on Enzymes Involved in this compound Metabolism (e.g., Plasma Esterases)

There is a lack of research investigating the specific enzymes responsible for the metabolism of this compound. While studies on analogous compounds suggest the potential involvement of enzymes like plasma esterases or cytochrome P450 (CYP) isoenzymes, no specific studies have confirmed their role in the biotransformation of this compound.

Implications of Preclinical Metabolism for Research Design

The absence of preclinical metabolism and pharmacokinetic data for this compound has significant implications for the design of future research. Without this foundational knowledge, it is challenging to design meaningful and effective in vivo efficacy and toxicology studies. Understanding the metabolic profile is a critical step in drug discovery and development, influencing everything from dose selection to the prediction of potential drug-drug interactions. The current gap in knowledge highlights a crucial area for future investigation to unlock the therapeutic potential of this compound.

Future Research Directions and Opportunities for Pseudolaric Acid H

Elucidation of Undiscovered Molecular Targets and Signaling Pathways

A critical avenue for future research lies in the comprehensive identification of the molecular targets and signaling pathways modulated by Pseudolaric acid H. While research on related compounds like Pseudolaric acid A and B has shed light on their interactions with targets such as tubulin and Hsp90, the specific targets of Pseudolaris acid H remain largely uncharted. researchgate.netnih.gov Preliminary investigations into other pseudolaric acids suggest a complex interplay with various cellular processes, including apoptosis, cell cycle regulation, and angiogenesis. spandidos-publications.comfrontiersin.orgdovepress.com

Future studies should employ a multi-pronged approach to uncover these targets. Techniques such as chemical proteomics and affinity-based protein profiling can be instrumental in identifying direct binding partners of this compound. mdpi.com Furthermore, investigating its impact on key signaling cascades, like the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer, will be crucial. spandidos-publications.comrjsocmed.com Understanding these fundamental interactions will provide a mechanistic basis for its observed biological activities and pave the way for more targeted therapeutic applications.

Development of Novel this compound Analogs with Enhanced Specificity

The development of novel analogs of this compound with improved specificity and potency represents a significant opportunity. bioline.org.br By systematically modifying the chemical structure of this compound, researchers can aim to enhance its binding affinity for specific molecular targets while minimizing off-target effects. psu.edu This process of structure-activity relationship (SAR) studies can lead to the creation of derivatives with superior therapeutic indices. psu.edu

For instance, modifications to the carboxylic acid moiety or the cycloheptene (B1346976) ring, as explored with other pseudolaric acids, could yield analogs with altered biological activities. psu.edu The goal is to synthesize compounds that are more selective in their action, potentially leading to greater efficacy at lower concentrations and a more favorable safety profile. bioline.org.br This approach has been successful in developing more potent and less toxic analogs of other natural products used in cancer therapy. bioline.org.br

Integration of Multi-Omics Data for Systems Biology Research

To gain a holistic understanding of the cellular response to this compound, the integration of multi-omics data is essential. frontiersin.orgcapes.gov.brresearchgate.netnih.gov This systems biology approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular perturbations induced by the compound. frontiersin.orgcapes.gov.brnih.gov

By analyzing how this compound affects gene expression, protein levels, and metabolic profiles, researchers can identify key networks and pathways that are significantly altered. frontiersin.orgnih.gov This integrated analysis can reveal previously unknown mechanisms of action and biomarkers of response. frontiersin.org For example, it could uncover how the compound influences the tumor microenvironment or metabolic reprogramming in cancer cells. The use of advanced bioinformatics and machine learning tools will be critical for integrating and interpreting these large and complex datasets. frontiersin.org

Exploration of this compound in Combination with Other Preclinical Agents

Investigating the synergistic potential of this compound in combination with other preclinical agents is a promising strategy to enhance its therapeutic efficacy and overcome potential drug resistance. frontiersin.orgfrontiersin.org Combination therapies are a cornerstone of modern cancer treatment, and identifying effective partners for this compound could significantly broaden its clinical applicability. frontiersin.org

Preclinical studies should explore combinations with conventional chemotherapeutic drugs, targeted therapies, and immunotherapy agents. frontiersin.org For example, combining this compound with agents that target different aspects of cell survival or proliferation could lead to additive or synergistic effects. frontiersin.org It is also worth exploring its potential to sensitize cancer cells to other treatments. Herbal medicines and their derivatives have shown promise in combination therapies by potentially protecting healthy tissues and increasing sensitivity to chemotherapy. frontiersin.org

Advanced Preclinical Models for Efficacy and Mechanistic Studies

To better predict the clinical potential of this compound, future research must utilize advanced preclinical models that more accurately recapitulate human disease. While traditional 2D cell culture and murine xenograft models provide initial insights, they have limitations in capturing the complexity of human tumors. nih.govnih.gov

The use of patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, can provide a more clinically relevant assessment of efficacy. Additionally, three-dimensional (3D) organoid cultures and microfluidic "tumor-on-a-chip" systems can offer more realistic in vitro models for studying drug response and mechanisms of action. These advanced models can provide valuable data on how this compound affects tumor heterogeneity, the tumor microenvironment, and drug penetration, ultimately facilitating its translation from the laboratory to the clinic.

Q & A

Basic: What are the primary mechanisms of action of Pseudolaric Acid H in cancer research?

This compound (PAH) shares structural and functional similarities with Pseudolaric Acid B (PAB), a well-studied analog. Its mechanisms include:

  • Microtubule destabilization : PAH inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells (e.g., AGS gastric adenocarcinoma, A549 lung cancer) .
  • Apoptosis induction : Activation of caspase-3 and PARP cleavage via the caspase-8/caspase-3 pathway, alongside downregulation of anti-apoptotic proteins like Bcl-2 .
  • HSP90 inhibition : Analogous to Pseudolaric Acid A, PAH may disrupt HSP90-mediated protein folding, impairing oncogenic signaling .

Methodology : Key assays include tubulin polymerization inhibition assays, flow cytometry for cell cycle analysis (G2/M arrest), and Western blotting for apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

Basic: Which experimental models are commonly used to study this compound’s antitumor effects?

  • In vitro : Human cancer cell lines (e.g., AGS, A549, HeLa) treated with PAH to assess IC50 values via MTT assays .
  • In vivo : Xenograft models (e.g., BALB/c-nu/nu mice implanted with multidrug-resistant tumors) to evaluate tumor regression and toxicity profiles .

Advanced Tip : Use 3D tumor spheroids or patient-derived organoids to mimic tumor microenvironments and study drug penetration .

Advanced: What challenges arise in the total synthesis of this compound?

Synthetic hurdles include:

  • Stereochemical complexity : Construction of the polyhydroazulene core requires precise Ru/Rh-catalyzed [5+2] cycloadditions .
  • Oxidative sensitivity : Late-stage ketone functionalization often leads to undesired oxo-bridged derivatives, necessitating Ce-based organometallic reagents for selective additions .
  • Scalability : Multi-step routes (e.g., Otera’s catalyst for lactonization) require optimization for yield and reproducibility .

Methodology : Retrosynthetic analysis guided by analogs like PAB, coupled with NMR and mass spectrometry for structural validation .

Advanced: How should researchers address contradictory data on this compound’s IC50 across cell lines?

Discrepancies may stem from:

  • Cell-specific variability : Differences in drug uptake (e.g., A549 vs. HeLa) due to membrane transporter expression .
  • Assay conditions : MTT vs. ATP-based viability assays can yield divergent results; standardize protocols and include positive controls (e.g., paclitaxel) .

Resolution : Perform dose-response curves across multiple cell lines and validate with clonogenic assays .

Advanced: What strategies enhance this compound’s efficacy in combination therapies?

  • Synergy with antifungals : Co-administration with fluconazole disrupts Candida biofilms via dual targeting of fungal membranes and host immune modulation .
  • Chemosensitization : In multidrug-resistant cancers, PAH circumvents P-glycoprotein efflux by targeting non-overlapping pathways (e.g., microtubules vs. DNA damage) .

Methodology : Calculate combination indices (CI) using the Chou-Talalay method and validate in co-culture models .

Basic: How is this compound isolated and purified from natural sources?

  • Extraction : Root bark of Pseudolarix kaempferi is extracted with ethanol, followed by silica gel chromatography .
  • Purification : HPLC with C18 columns and UV detection (λ = 210–230 nm) to isolate PAH from analogs like PAB and PAA .

Advanced: How do in vivo pharmacokinetics of this compound differ from in vitro findings?

  • Bioavailability : PAH’s poor solubility limits oral absorption; nanoformulations (e.g., liposomes) improve plasma half-life .
  • Metabolism : Hepatic CYP450-mediated oxidation reduces efficacy; co-administer CYP inhibitors (e.g., ketoconazole) in murine models .

Validation : Use LC-MS/MS for pharmacokinetic profiling and PET imaging to track biodistribution .

Advanced: What molecular targets of this compound are implicated in non-cancer pathways?

  • Antifungal activity : Targets PPARγ in Candida, disrupting lipid metabolism and biofilm formation .
  • Immunomodulation : Suppresses NF-κB activation in macrophages, attenuating inflammatory cytokine release .

Methodology : RNA-seq and ChIP-seq to identify PAH-regulated transcriptional networks .

Basic: What experimental evidence supports this compound’s role in apoptosis induction?

  • Morphological changes : Hoechst 33258 staining reveals nuclear condensation in treated cells .
  • Biochemical markers : Caspase-3 activation and PARP cleavage confirmed via Western blot .

Advanced: How do cancer cells develop resistance to this compound?

  • Tubulin mutations : βIII-tubulin isoform overexpression reduces PAH binding affinity .
  • Efflux pumps : Upregulation of ABC transporters (e.g., ABCB1); counter with dual therapy using verapamil .

Validation : Generate resistant cell lines via gradual PAH exposure and perform whole-exome sequencing .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudolaric acid H
Reactant of Route 2
Pseudolaric acid H

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